6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetic compound that belongs to the class of benzo[d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antidiabetic, and antioxidant properties . The presence of the fluorine atom and the pyrrolidine ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the following steps:
Formation of the benzo[d][1,2,3]triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the benzo[d][1,2,3]triazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It may interfere with pathways involved in cell cycle regulation, apoptosis, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(4-piperidinyl)benzisoxazole: Another fluorinated compound with a similar core structure but different substituents.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds share the benzo[d][1,2,3]triazine core and exhibit similar biological activities.
Uniqueness
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
6-fluoro-3-pyrrolidin-3-yl-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-7-1-2-10-9(5-7)11(17)16(15-14-10)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAQFDUMYKKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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